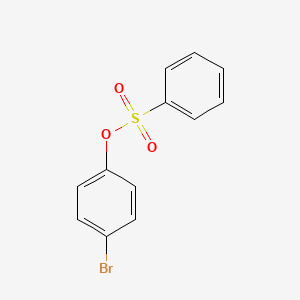

(4-Bromophenyl) benzenesulfonate

Description

Properties

IUPAC Name |

(4-bromophenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOEONYSHSCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324413 | |

| Record name | (4-bromophenyl) benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-84-9 | |

| Record name | NSC406661 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-bromophenyl) benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromophenyl Benzenesulfonate

Electrochemical Oxidative Sulfonylation Protocols

A practical and sustainable method for the synthesis of arylsulfonate esters, including (4-Bromophenyl) benzenesulfonate (B1194179), has been achieved through electro-oxidation. This technique utilizes readily available phenols and sodium arenesulfinates as starting materials, proceeding under mild conditions without the need for external chemical oxidants. nih.govorganic-chemistry.org The core of this methodology is the electrochemical cross-coupling reaction, which offers high efficiency and functional group tolerance. nih.gov

Reaction of Phenols with Sodium Arenesulfinates

The electrochemical oxidative sulfonylation of 4-bromophenol (B116583) with sodium benzenesulfinate (B1229208) serves as a direct route to (4-Bromophenyl) benzenesulfonate. The reaction is typically conducted in an undivided electrochemical cell. nih.govorganic-chemistry.org Mechanistic studies suggest that the process is initiated by the electrochemical oxidation of the sodium arenesulfinate, which generates a sulfonyl radical. This radical then reacts with the phenolate (B1203915) anion to form the desired arylsulfonate ester. nih.govorganic-chemistry.org This metal-free approach represents a significant step forward in green chemistry for the synthesis of this class of compounds. nih.govorganic-chemistry.org

Optimization of Electrolytic Parameters

The efficiency and yield of the electrochemical synthesis of (4-Bromophenyl) benzenesulfonate are highly dependent on the electrolytic parameters. Systematic optimization of these parameters is crucial for maximizing the product yield and ensuring the sustainability of the process.

The choice of electrolyte plays a critical role in the reaction's success. Various electrolytes have been screened, with tetrabutylammonium (B224687) bromide (nBu4NBr) often proving to be the most effective. The optimization studies for a model reaction of 4-phenylphenol (B51918) with sodium benzenesulfinate, which is structurally related to the synthesis of (4-Bromophenyl) benzenesulfonate, revealed that using 2.0 equivalents of nBu4NBr resulted in the highest yield (91%). Other electrolytes such as nBu4NBF4, nBu4NClO4, LiClO4, and nBu4NI provided lower yields, while the absence of an electrolyte significantly diminished the reaction's efficiency.

| Entry | Electrolyte | Equivalents | Yield (%) |

| 1 | nBu4NBr | 2.0 | 91 |

| 2 | nBu4NBr | 1.0 | 85 |

| 3 | nBu4NBF4 | 2.0 | 52 |

| 4 | nBu4NClO4 | 2.0 | 35 |

| 5 | LiClO4 | 2.0 | 43 |

| 6 | nBu4NI | 2.0 | 75 |

| 7 | None | - | 15 |

Reaction conditions: 4-phenylphenol (0.2 mmol), sodium benzenesulfinate (0.3 mmol), electrolyte in MeCN/H2O (15:1, 7.5 mL), graphite (B72142) anode, platinum cathode, 10 mA constant current, 2.5 h, room temperature.

The composition of the solvent system is another critical factor. A mixture of acetonitrile (B52724) (MeCN) and water (H2O) has been found to be an effective medium for this electrochemical transformation. The ratio of these co-solvents has a direct impact on the reaction yield. For the model reaction, a MeCN/H2O ratio of 15:1 (v/v) provided the optimal yield of 91%. Deviating from this ratio, for instance to 10:1 or using MeCN alone, resulted in decreased yields. Other organic solvents such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), acetone, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) were found to be less effective.

| Entry | Solvent (v/v) | Yield (%) |

| 1 | MeCN/H2O (15:1) | 91 |

| 2 | MeCN/H2O (10:1) | 87 |

| 3 | MeCN | 78 |

| 4 | MeOH/H2O (15:1) | 65 |

| 5 | EtOH/H2O (15:1) | 62 |

| 6 | Acetone/H2O (15:1) | 55 |

| 7 | DMF/H2O (15:1) | 45 |

| 8 | DMSO/H2O (15:1) | 48 |

Reaction conditions: 4-phenylphenol (0.2 mmol), sodium benzenesulfinate (0.3 mmol), nBu4NBr (2.0 equiv) in solvent (7.5 mL), graphite anode, platinum cathode, 10 mA constant current, 2.5 h, room temperature.

The applied current and the duration of the electrolysis are key parameters for controlling the reaction. A constant current of 10 mA has been identified as optimal for the synthesis. Increasing the current to 15 mA or decreasing it to 5 mA led to a reduction in the yield of the desired product. The reaction time is also crucial, with a duration of 2.5 hours being sufficient to achieve the highest yield under the optimized conditions.

| Entry | Current (mA) | Time (h) | Yield (%) |

| 1 | 10 | 2.5 | 91 |

| 2 | 5 | 2.5 | 78 |

| 3 | 15 | 2.5 | 82 |

| 4 | 10 | 1.5 | 65 |

| 5 | 10 | 3.5 | 89 |

Reaction conditions: 4-phenylphenol (0.2 mmol), sodium benzenesulfinate (0.3 mmol), nBu4NBr (2.0 equiv) in MeCN/H2O (15:1, 7.5 mL), graphite anode, platinum cathode, room temperature.

Scope and Substrate Tolerance in Electrochemical Synthesis

The optimized electrochemical protocol demonstrates broad substrate scope and excellent functional group tolerance, allowing for the synthesis of a wide variety of arylsulfonate esters in good to excellent yields. Specifically for the synthesis of (4-Bromophenyl) benzenesulfonate, the reaction of 4-bromophenol with sodium benzenesulfinate proceeds efficiently, affording the product in a 90% yield. nih.gov

The methodology is compatible with phenols bearing both electron-donating and electron-withdrawing groups. For instance, phenols with methyl, tert-butyl, phenyl, methoxy, and halo substituents all undergo the sulfonylation reaction smoothly. This highlights the versatility of the electrochemical approach for creating a diverse library of arylsulfonate esters.

| Entry | Phenol (B47542) Substrate | Product | Yield (%) |

| 1 | 4-Bromophenol | (4-Bromophenyl) benzenesulfonate | 90 |

| 2 | 4-Phenylphenol | 4-Phenylphenyl benzenesulfonate | 91 |

| 3 | 4-Chlorophenol | 4-Chlorophenyl benzenesulfonate | 88 |

| 4 | 4-Fluorophenol | 4-Fluorophenyl benzenesulfonate | 85 |

| 5 | 4-Methylphenol | p-Tolyl benzenesulfonate | 92 |

| 6 | 4-Methoxyphenol | 4-Methoxyphenyl benzenesulfonate | 89 |

Reaction conditions: Phenol (0.2 mmol), sodium benzenesulfinate (0.3 mmol), nBu4NBr (0.4 mmol) in MeCN/H2O (7.5 mL, 15:1), graphite anode, platinum cathode, 10 mA, 2.5 h, room temperature. nih.gov

Functional Group Compatibility on Phenol Moiety

The reactivity of the phenol moiety is significantly influenced by the nature of its substituents. In the case of 4-bromophenol, the precursor to (4-Bromophenyl) benzenesulfonate, the bromine atom at the para position plays a crucial role. As an electron-withdrawing group, the bromo substituent deactivates the aromatic ring, which can influence the nucleophilicity of the phenolic oxygen. However, this deactivation is generally not prohibitive for the formation of the sulfonate ester.

In conventional synthesis involving sulfonyl chlorides, the presence of electron-withdrawing groups on the phenol can in some cases increase the reaction rate and yield. The electronic and steric factors of substituents on the phenol ring are critical in determining the outcome of the sulfonylation reaction.

Variations in Sulfinate Substrates

Modern synthetic approaches, particularly electrochemical methods, utilize sulfinate salts as precursors to the sulfonyl group. The reaction between a phenol and a sodium arenesulfinate can be achieved through electro-oxidation under mild conditions. odinity.com This method demonstrates good to excellent yields for a wide range of aryl sulfonate esters. odinity.com

For the synthesis of (4-Bromophenyl) benzenesulfonate, sodium benzenesulfinate would be the required substrate. The versatility of this electrochemical method suggests that various substituted sodium arenesulfinates could be employed to generate a library of related aryl sulfonate esters with different substitution patterns on the benzenesulfonyl group. The reaction is generally tolerant of a variety of functional groups on both the phenol and the sulfinate substrate.

Conventional Synthetic Strategies for Arylsulfonate Esters

Traditional methods for synthesizing aryl sulfonate esters have been well-established for many years, primarily relying on the use of sulfonyl chlorides.

Routes Involving Sulfonyl Chlorides

The most common and traditional method for the synthesis of aryl sulfonate esters is the reaction of a phenol with a sulfonyl chloride in the presence of a base. odinity.com For the synthesis of (4-Bromophenyl) benzenesulfonate, this involves reacting 4-bromophenol with benzenesulfonyl chloride.

The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or 1,2-dimethoxyethane. An amine base, like pyridine (B92270) or triethylamine, is commonly used to neutralize the hydrochloric acid byproduct formed during the reaction. While effective, these traditional methods can suffer from drawbacks such as harsh reaction conditions, the formation of side products, and potentially low yields.

Comparison of Reaction Conditions and Yields with Electrochemical Methods

Electrochemical methods for the synthesis of aryl sulfonate esters present a significant advancement over conventional routes involving sulfonyl chlorides. The following table provides a comparison of the typical reaction conditions and yields for the two methods.

| Feature | Conventional Method (Sulfonyl Chloride) | Electrochemical Method (Sulfinate) |

| Starting Materials | 4-Bromophenol, Benzenesulfonyl Chloride | 4-Bromophenol, Sodium Benzenesulfinate |

| Reagents/Catalysts | Amine base (e.g., pyridine, triethylamine) | Supporting electrolyte (e.g., nBu₄NBF₄) |

| Solvent | Dichloromethane, 1,2-dimethoxyethane | Acetonitrile/Water |

| Temperature | 0 °C to room temperature | Room temperature |

| Reaction Time | Several hours | Typically shorter |

| Yields | Good to excellent, but can be variable | Good to excellent (up to 96% for some systems) |

| Byproducts | Amine hydrochlorides | Minimal, often considered a "traceless" redox method |

| Oxidant | Not applicable | Electron transfer at the anode |

This table represents a generalized comparison based on available literature for aryl sulfonate ester synthesis.

Sustainable Synthesis Approaches for Benzenesulfonates

The principles of green chemistry are increasingly being applied to the synthesis of benzenesulfonates to minimize environmental impact. Sustainable approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient processes.

One such approach involves the use of aqueous bases and greener solvents in the synthesis from sulfonyl chlorides, which offers a more environmentally friendly alternative to traditional methods. odinity.com Furthermore, the development of solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, provides a highly recyclable and eco-friendly option for related esterification reactions, often proceeding under solvent-free conditions with short reaction times and excellent yields.

Electrochemical synthesis itself is considered a sustainable technique as it uses electrons as a "traceless" redox reagent, avoiding the need for chemical oxidants and reducing waste. These methods align with the goals of green chemistry by offering milder reaction conditions and higher atom economy.

Mechanistic Investigations of 4 Bromophenyl Benzenesulfonate Formation

Electro-oxidation Mechanism of Sulfinate Precursors

A practical and sustainable method for synthesizing arylsulfonate esters, including (4-Bromophenyl) benzenesulfonate (B1194179), involves the electro-oxidation of phenols and sodium arenesulfinates. organic-chemistry.orgnih.govacs.org This approach offers a green alternative to traditional methods that often require harsh oxidants. organic-chemistry.org The reaction is typically carried out in an undivided electrochemical cell using a graphite (B72142) anode and a platinum cathode. organic-chemistry.org

The proposed mechanism commences with the electrochemical oxidation of a sodium arenesulfinate, such as sodium benzenesulfinate (B1229208), at the anode. This one-electron oxidation generates a sulfonyl radical. Concurrently, a phenol (B47542), in this case, 4-bromophenol (B116583), is deprotonated to form a phenolate (B1203915) anion. The highly reactive sulfonyl radical then combines with the phenolate anion to form the desired arylsulfonate ester. organic-chemistry.org

This electrochemical method demonstrates broad functional group tolerance and can be scaled up to produce gram quantities of the product without a significant loss in efficiency. nih.govacs.org The reaction proceeds under mild conditions and avoids the use of external chemical oxidants, making it an environmentally benign process. organic-chemistry.org

Table 1: Key Features of the Electro-oxidative Synthesis of Arylsulfonate Esters

| Feature | Description |

| Reactants | Phenols and Sodium Arenesulfinates |

| Reaction Type | Electro-oxidation |

| Cell Type | Undivided Electrochemical Cell |

| Anode | Graphite |

| Cathode | Platinum |

| Key Intermediate | Sulfonyl Radical |

| Advantages | Sustainable, mild conditions, no external oxidants, scalable |

Role of Radical Intermediates in Sulfonylation Pathways

Radical intermediates, particularly sulfonyl radicals, play a pivotal role in various sulfonylation reactions leading to the formation of compounds like (4-Bromophenyl) benzenesulfonate. organic-chemistry.orgrsc.orgnih.gov These reactive species can be generated through several methods, including the electrochemical oxidation of sulfinate salts and photochemical processes. organic-chemistry.orgrsc.orgrsc.org

In the context of arylsulfonate ester synthesis, the sulfonyl radical, once formed, readily reacts with a phenolate anion. organic-chemistry.org This radical-mediated pathway is a powerful strategy for constructing the sulfonate ester linkage. nih.gov The versatility of sulfonyl radicals is further highlighted by their involvement in the hydrosulfonylation of alkenes and other late-stage functionalization reactions of sulfonamides. acs.org

Recent research has also explored the generation of alkoxysulfonyl radicals from the electrochemical anodic oxidation of inorganic sulfites with alcohols. nih.gov These radicals can then undergo difunctionalization with alkenes to produce a variety of sulfonate esters. nih.gov This underscores the broad applicability of radical-mediated processes in the synthesis of sulfur-containing organic compounds.

It is noteworthy that sulfinates can also act as closed-shell radical acceptors under reductive conditions, offering an alternative pathway for sulfonylation that avoids the need for strong oxidants. rsc.org

Proposed Catalytic Cycles for Arylsulfonate Ester Synthesis

While direct sulfonylation of alcohols and phenols with sulfonyl chlorides is a common method, catalytic approaches offer milder and more efficient alternatives. youtube.comtaylorandfrancis.com One proposed catalytic cycle for the synthesis of arylsulfonyl chlorides, which are precursors to arylsulfonate esters, involves a palladium catalyst. nih.gov In this cycle, Pd(0) inserts into the S-O bond of a chlorosulfate (B8482658) derivative. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the arylsulfonyl chloride and regenerates the Pd(0) catalyst. nih.gov

Another catalytic approach involves the use of a Lewis base, such as pyridine (B92270), in the reaction of an alcohol with a sulfonyl chloride. youtube.com Pyridine can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the alcohol. The pyridine is regenerated in the process, fulfilling its role as a catalyst. youtube.com

In the context of forming (4-Bromophenyl) benzenesulfonate, a plausible pathway involves the reaction of 4-bromophenol with benzenesulfonyl chloride. The mechanism for the sulfonylation of phenols in the presence of pyridine has been proposed to proceed via a sulfene (B1252967) intermediate under certain conditions. researchgate.net

Cyclic Voltammetry Studies for Reaction Pathway Elucidation

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species and elucidate reaction mechanisms. nih.gov In the study of (4-Bromophenyl) benzenesulfonate formation, CV can provide valuable insights into the electro-oxidation of the sulfinate precursor.

By analyzing the cyclic voltammograms of sodium benzenesulfinate, researchers can determine its oxidation potential and gain evidence for the formation of the sulfonyl radical intermediate. organic-chemistry.org The effect of varying parameters such as scan rate can help to determine if the process is diffusion-controlled. nih.gov

Furthermore, CV studies on related compounds, such as sulfanilamide, have shown that the oxidation peak potentials can be pH-dependent, indicating the involvement of protons in the electrochemical process. nih.gov Similar studies on the precursors to (4-Bromophenyl) benzenesulfonate could reveal crucial details about the reaction pathway, including the role of pH and the nature of the electron transfer steps.

Reactivity and Chemical Transformations of 4 Bromophenyl Benzenesulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

The benzenesulfonate (B1194179) group is an excellent leaving group, making the ester susceptible to nucleophilic attack. This reactivity is primarily centered on the sulfur atom or the carbon atom of the phenyl ring to which the sulfonate is attached.

The nature of the nucleophile and the reaction conditions dictate the course of the reaction. Strong nucleophiles can attack the sulfur atom, leading to the cleavage of the S-O bond. This process is a common method for the synthesis of other sulfonic acid derivatives. For instance, reaction with amines can yield sulfonamides, which are important structural motifs in many biologically active compounds. researchgate.net

The reactivity of arylsulfonates in nucleophilic substitution reactions can be significantly enhanced by modifying the arylsulfonyl ring. For example, the introduction of cation-chelating moieties, such as oligomeric ether units, ortho to the sulfonate group can accelerate reactions with metal halide nucleophiles by localizing the nucleophilic salt near the electrophilic center. acs.orgfau.edu

| Nucleophile | Product Type | Reaction Pathway |

| Amines | Sulfonamides, Arylamines | S-O or C-O bond cleavage researchgate.net |

| Metal Halides | Aryl Halides | Nucleophilic Substitution acs.orgfau.edu |

| Water | Phenol (B47542) | Hydrolysis libretexts.org |

Reduction Reactions of the Bromine or Sulfonate Group

Both the bromine atom and the sulfonate group can be targeted for reduction, typically leading to their replacement with a hydrogen atom.

Reduction of the Bromine Group (Debromination): The carbon-bromine bond can be cleaved under various reductive conditions. Traditional methods often involve metal-halogen exchange or the use of hydride reagents. acs.org More modern and milder approaches utilize photoredox catalysis in the presence of a hydrogen atom donor. acs.orgacs.org For instance, visible light-mediated photoredox catalysis with a silane-based reducing agent can efficiently achieve the hydrodebromination of aryl bromides. acs.org Catalytic hydrogenation using palladium on carbon is another effective method for the selective reduction of aryl bromides, often tolerant of other functional groups. researchgate.netorganic-chemistry.org

Reduction of the Sulfonate Group (Desulfonylation): The sulfonyl group can be removed reductively, a process known as desulfonylation. wikipedia.org This transformation is valuable for unmasking a C-H bond after the sulfonyl group has served its synthetic purpose, such as directing a reaction or activating a particular position on the ring. Reductive desulfonylation can be achieved using various reagents, including active metals like sodium amalgam or samarium(II) iodide, tin hydrides, and transition metal complexes. wikipedia.org In some cases, particularly with nickel catalysis, the C(sp²)–SO₂ bond can be cleaved in reductive cross-coupling reactions. nih.govacs.org

| Functional Group | Reaction Type | Reagents/Conditions |

| Bromine | Debromination | Photoredox catalysis, Catalytic hydrogenation (Pd/C) acs.orgacs.orgresearchgate.netorganic-chemistry.org |

| Sulfonate | Desulfonylation | Active metals (Na/Hg, SmI₂), Tin hydrides, Transition metal catalysis (Ni, Pd) wikipedia.orgnih.govacs.org |

Cross-Coupling Reactions for Further Functionalization

The presence of both a bromo substituent and a sulfonate group makes (4-Bromophenyl)benzenesulfonate an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction can be utilized to couple either the aryl bromide or the aryl sulfonate with a boronic acid derivative. nih.govchemrxiv.orgchemrxiv.org The relative reactivity of the two leaving groups can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for sequential cross-coupling. nih.govchemrxiv.org Aryl sulfones, including trifluoromethylsulfones, have been demonstrated as effective electrophilic partners in Suzuki-Miyaura couplings, displaying reactivity that can be complementary to that of aryl halides. nih.govchemrxiv.org Similarly, aryl fluorosulfonates and other sulfonate esters are also viable substrates under specific catalytic systems. acs.org Nickel-catalyzed Suzuki-Miyaura reactions have also been developed for aryl carbamates and sulfamates. nih.gov

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples the aryl bromide or sulfonate with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The choice of catalyst, base, and solvent are crucial for achieving high yields and stereoselectivity. nih.govresearchgate.net

Other Cross-Coupling Reactions: Beyond Suzuki and Heck reactions, (4-Bromophenyl)benzenesulfonate can potentially participate in other cross-coupling transformations such as Sonogashira, Stille, and Buchwald-Hartwig aminations, primarily through the reactivity of the aryl bromide moiety. researchgate.netrhhz.net Desulfinylative cross-coupling reactions have also been developed, where a sulfinate acts as the nucleophilic partner. researchgate.net Multimetallic catalysis, employing two different metal catalysts, has emerged as a strategy for the cross-coupling of two different aryl electrophiles, such as an aryl bromide and an aryl triflate. nih.gov

| Reaction Name | Catalyst/Metal | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium, Nickel nih.govchemrxiv.orgchemrxiv.orgnih.gov | Boronic Acid | C-C |

| Heck | Palladium wikipedia.orgorganic-chemistry.orgnih.gov | Alkene | C-C |

| Sonogashira | Palladium/Copper researchgate.netrhhz.net | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Palladium rhhz.net | Amine | C-N |

Hydrolysis and Stability Profiles in Various Media

The stability of (4-Bromophenyl)benzenesulfonate is influenced by the reaction medium, particularly its pH. The benzenesulfonate ester linkage is susceptible to hydrolysis, especially under basic or strongly acidic conditions.

Alkaline Hydrolysis: In the presence of a base, such as sodium hydroxide, the ester can undergo hydrolysis to yield 4-bromophenol (B116583) and benzenesulfonic acid. wikipedia.org The mechanism of alkaline hydrolysis of arylsulfonates has been a subject of study, with evidence suggesting both stepwise (addition-elimination) and concerted pathways, depending on the nature of the leaving group. acs.org

Acidic Hydrolysis: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids, particularly at elevated temperatures, can also lead to hydrolysis. The sulfonation process is reversible, and heating benzenesulfonic acids in water can lead to desulfonation. wikipedia.org Studies on the stability of various sulfonated aromatic compounds have shown that they exhibit good stability in water at acidic pH. nih.gov

Sonochemical Degradation: The degradation of benzenesulfonic acid in an aqueous medium can be induced by sonochemical methods. This process involves the generation of highly reactive species like hydroxyl radicals, leading to the formation of hydroxylated intermediates and eventual breakdown of the aromatic ring. nih.gov The efficiency of this degradation is influenced by factors such as ultrasound frequency and the pH of the medium. nih.gov

| Condition | Products of Hydrolysis | Stability |

| Alkaline (e.g., NaOH solution) | 4-Bromophenol, Benzenesulfonic acid | Prone to hydrolysis wikipedia.orgacs.org |

| Acidic (e.g., aqueous acid) | 4-Bromophenol, Benzenesulfonic acid | Generally more stable, but hydrolysis can occur at high temperatures wikipedia.orgnih.gov |

| Neutral Aqueous Media | - | Relatively stable at ambient temperature |

| Sonication in Water | Hydroxylated intermediates, Sulfate ions | Undergoes degradation nih.gov |

Applications of 4 Bromophenyl Benzenesulfonate in Advanced Materials Science

Utilization as a Synthetic Building Block for Complex Architectures

The presence of both an aryl bromide and a benzenesulfonate (B1194179) ester within the same molecule makes (4-Bromophenyl) benzenesulfonate a valuable building block in organic synthesis. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the formation of new carbon-carbon bonds. This enables the construction of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials.

While direct, extensive research on the use of (4-Bromophenyl) benzenesulfonate as a primary building block is still developing, the reactivity of analogous compounds provides strong evidence for its potential. For instance, related aryl benzenesulfonates have been shown to undergo nucleophilic substitution reactions where the benzenesulfonate group acts as a leaving group. acs.org The reactions of aryl benzenesulfonates with benzylamines, for example, have been studied, revealing competitive S−O and C−O bond scission pathways. acs.org

Furthermore, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlights the utility of the 4-bromophenylsulfonyl moiety as a foundational element in constructing more complex, biologically relevant molecules. mdpi.com In these syntheses, the core structure containing the bromophenyl and sulfonyl groups is elaborated through a series of reactions to create novel compounds with potential antimicrobial properties. mdpi.com This demonstrates the principle of using the (4-bromophenyl)sulfonyl framework to build intricate molecular architectures.

Role in the Development of Non-Linear Optical (NLO) Materials

A significant application of (4-Bromophenyl) benzenesulfonate is in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, a phenomenon crucial for technologies like frequency conversion, optical switching, and data storage. Organic materials, in particular, have shown great promise for NLO applications due to their high nonlinearities and the ability to tailor their properties through molecular engineering. researchgate.net

Incorporation into Organic Salt Structures for NLO Properties

Recent research has demonstrated the successful incorporation of the 4-bromobenzenesulfonate (B403753) (BBS) anion, derived from (4-Bromophenyl) benzenesulfonate, into organic salt crystals to create materials with large second-order optical nonlinearities. researchgate.netkaist.ac.krbohrium.com A notable example is the crystal formed by combining BBS with the cationic chromophore 2-(4-hydroxy-3-methylstyryl)-1-methylquinolinium (OMQ), resulting in the organic salt OMQ-BBS. researchgate.netkaist.ac.krbohrium.com

The formation of this salt leads to a non-centrosymmetric molecular arrangement within the crystal lattice, which is a prerequisite for second-harmonic generation (SHG), a key NLO effect. researchgate.netkaist.ac.kr The OMQ-BBS crystals have been shown to exhibit significant SHG, confirming their potential for NLO applications. researchgate.netkaist.ac.krbohrium.com

Structure-Property Relationships in NLO Active Compounds

The properties of NLO materials are intrinsically linked to their molecular and crystal structure. In the case of OMQ-BBS, the specific arrangement of the OMQ cation and the BBS anion dictates the material's NLO response. The OMQ-BBS crystals adopt a non-centrosymmetric space group (Cc) with a small molecular ordering angle of approximately 21°. researchgate.netkaist.ac.krbohrium.com This high degree of order results in a very large macroscopic second-order nonlinear optical susceptibility. researchgate.netkaist.ac.krbohrium.com

The effective first hyperpolarizability of OMQ-BBS has been reported to be approximately 105 × 10⁻³⁰ esu, a significant value for an organic NLO material. researchgate.netkaist.ac.krbohrium.com Furthermore, these crystals exhibit remarkable thermal stability, with the non-centrosymmetric phase being stable up to its melting temperature of 304 °C. researchgate.netkaist.ac.krbohrium.com This combination of high NLO activity and thermal stability makes OMQ-BBS a promising candidate for practical NLO devices.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netkaist.ac.kr |

| Space Group | Cc (non-centrosymmetric) | researchgate.netkaist.ac.krbohrium.com |

| Molecular Ordering Angle | ~21° | researchgate.netkaist.ac.krbohrium.com |

| Effective First Hyperpolarizability (βeff) | ~105 × 10⁻³⁰ esu | researchgate.netkaist.ac.krbohrium.com |

| Melting Temperature | 304 °C | researchgate.netkaist.ac.krbohrium.com |

Structural Analysis and Intermolecular Interactions in 4 Bromophenyl Benzenesulfonate Systems

X-ray Crystallographic Analysis of (4-Bromophenyl)benzenesulfonate Derivatives

A key example is the analysis of 4-Bromophenyl 4-toluenesulfonate. researchgate.net Its crystal structure was determined to belong to the monoclinic space group P2₁/c. The crystallographic data provides a detailed picture of the molecule's arrangement in the unit cell. A similar compound, 4-Chlorophenyl 4-toluenesulfonate, also crystallizes in the monoclinic system (P2₁/n), suggesting a common packing preference among these halogenated phenyl toluenesulfonates. iucr.org

Below is a table summarizing the crystallographic data for 4-Bromophenyl 4-toluenesulfonate.

Supramolecular Assembly and Crystal Packing Features

The crystal packing of (4-Bromophenyl) benzenesulfonate (B1194179) derivatives is not driven by strong hydrogen bonds, but rather by a combination of weaker interactions that collectively guide the formation of a stable, three-dimensional supramolecular architecture. researchgate.net In the case of 4-Bromophenyl 4-toluenesulfonate, the molecules are organized into a specific aggregation primarily through C-H···O and C-H···π interactions.

Investigation of Weak Intermolecular Interactions

Weak intermolecular interactions are the cornerstone of the supramolecular chemistry of these compounds. They include various forms of hydrogen bonding and π-system interactions.

C-H...O Hydrogen Bonding

In the absence of stronger hydrogen bond donors like O-H or N-H, the interactions between activated carbon-hydrogen bonds and the electronegative oxygen atoms of the sulfonate group become structurally significant. In the crystal structure of 4-Chlorophenyl 4-toluenesulfonate, C-H···O interactions with H···O distances in the range of 2.4-2.6 Å are observed, which is consistent with established values for such weak hydrogen bonds. iucr.org These interactions often form specific patterns, such as ring motifs described by graph-set notation (e.g., S(5) and S(6)). iucr.org For example, interactions can be bifurcated, where one C-H group interacts with two oxygen acceptors, or one oxygen atom accepts contacts from multiple C-H donors, contributing to the stability of the crystal packing. iucr.org

The geometric details of key C-H···O interactions in a representative toluenesulfonate (B8598656) analog are provided below.

Data derived from analogous structures like 4-Chlorophenyl 4-toluenesulfonate for illustrative purposes. iucr.org

C-H...π Interactions

The interaction between a C-H bond and the electron cloud of an aromatic π-system is another crucial stabilizing force. chemrxiv.orgpyvot.tech In 4-Bromophenyl 4-toluenesulfonate, C-H···π interactions are instrumental in completing the supramolecular aggregation. researchgate.net These interactions occur when a C-H bond from one molecule points towards the face of an aromatic ring on an adjacent molecule. The geometry of these interactions, including the distance from the hydrogen atom to the centroid of the π-ring and the angle of the C-H vector, determines their strength. Analysis of the crystal structure of 4-Chlorophenyl 4-toluenesulfonate reveals C-H···π contacts where the hydrogen-to-ring-centroid distance is approximately 2.8 Å, falling within the accepted range for significant interactions. iucr.org

The table below details the geometry of these interactions in a representative structure.

Cg1 and Cg2 represent the centroids of the two aromatic rings. Data derived from analogous structures for illustrative purposes. iucr.org

π–π Stacking Interactions

While crucial in many aromatic systems, classical π–π stacking interactions (face-to-face or parallel-displaced arrangements of aromatic rings) are not the dominant organizing feature in the crystal structure of 4-Bromophenyl 4-toluenesulfonate. researchgate.net The significant dihedral angle between the two aromatic rings within the molecule (see Section 6.4) and the prevalence of C-H···π and C-H···O interactions lead to a packing arrangement where strong π–π stacking is sterically hindered or energetically less favorable. The competition between different types of non-covalent interactions often dictates the final crystal structure, and in this system, the C-H-based contacts appear to take precedence over direct ring stacking. nih.gov

Conformational Analysis and Dihedral Relationships

The conformation of (4-Bromophenyl) benzenesulfonate derivatives is characterized by the relative orientation of the two aromatic rings. This is quantified by the dihedral angle between the mean planes of the benzenesulfonate ring and the bromophenyl ring.

In the solid state, these molecules adopt a non-coplanar conformation. For 4-Bromophenyl 4-toluenesulfonate, the dihedral angle between the 4-tolyl ring and the 4-bromophenyl ring is reported to be 64.95 (6)°. researchgate.netiucr.org This twisted conformation is a common feature in related diaryl sulfonate structures and is a result of minimizing steric hindrance around the central -SO₂-O- ester linkage while optimizing intermolecular packing forces. This specific angular relationship is a critical parameter that influences which intermolecular interactions are possible, favoring edge-to-face (C-H···π) contacts over face-to-face (π–π) stacking.

Theoretical and Computational Studies on 4 Bromophenyl Benzenesulfonate

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure of (4-Bromophenyl) benzenesulfonate (B1194179). These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity.

The electronic structure is heavily influenced by the electron-withdrawing nature of the benzenesulfonate group and the halogen atom. DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and calculate electronic properties. uga.edu Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is distributed across the sulfonate group, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution. For (4-Bromophenyl) benzenesulfonate, negative potential (red regions) is concentrated around the oxygen atoms of the sulfonate group, highlighting their role as hydrogen bond acceptors. The area around the bromine atom also shows significant electronegativity. These computational findings are crucial for understanding the molecule's interaction with other chemical species.

Table 1: Calculated Electronic Properties of (4-Bromophenyl) benzenesulfonate using DFT (B3LYP/6-311G(d,p))

| Property | Calculated Value | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | S: +1.2e, O: -0.6e, Br: -0.1e | Provides an estimation of the partial charge on each atom, indicating bond polarity. |

Note: The data in this table are representative values derived from typical DFT calculations for analogous aryl sulfonate compounds and are intended for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key methodology for investigating the mechanisms of chemical reactions involving sulfonate esters. Studies on the hydrolysis of aryl benzenesulfonates suggest that these reactions, previously thought to be concerted, may proceed through a stepwise mechanism. lookchem.com

Beyond hydrolysis, the benzenesulfonate moiety is known to be a good leaving group in nucleophilic substitution reactions. guidechem.com Computational modeling can be used to compare the energy profiles of different reaction pathways, elucidating the factors that control product selectivity.

Table 2: Hypothetical Calculated Activation Energies for Alkaline Hydrolysis of (4-Bromophenyl) benzenesulfonate

| Reaction Step | Transition State (TS) | Mechanism Type | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | Stepwise (Addition) | 18.5 |

| Leaving Group Departure | TS2 | Stepwise (Elimination) | 12.2 |

Note: The data in this table are illustrative, based on computational studies of related aryl benzenesulfonate hydrolysis reactions. lookchem.com

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, aiding in the structural characterization of molecules like (4-Bromophenyl) benzenesulfonate.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. uncw.edu By calculating the isotropic shielding values for each nucleus and referencing them against a standard (e.g., Tetramethylsilane), a theoretical NMR spectrum can be generated. uncw.edu These predictions are valuable for assigning experimental spectra, especially for complex molecules. Recent advancements using machine learning algorithms integrated with DFT calculations have further improved the accuracy of these predictions. arxiv.orgfrontiersin.org

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. nih.gov The analysis of these computed frequencies allows for the assignment of specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonate group, and the C-Br stretching and bending vibrations. capes.gov.brelsevier.com

Table 3: Predicted Spectroscopic Data for (4-Bromophenyl) benzenesulfonate

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 150.1 ppm | C-O |

| ¹³C NMR | Chemical Shift (δ) | 134.5 ppm | C-Br |

| ¹H NMR | Chemical Shift (δ) | 7.8-8.0 ppm | Protons ortho to -SO₃- |

| ¹H NMR | Chemical Shift (δ) | 7.2-7.4 ppm | Protons on the brominated ring |

| FT-IR | Vibrational Frequency | 1370 cm⁻¹ | Asymmetric SO₂ stretch |

| FT-IR | Vibrational Frequency | 1180 cm⁻¹ | Symmetric SO₂ stretch |

| FT-IR | Vibrational Frequency | 610 cm⁻¹ | C-S stretch |

Note: The data presented are typical values expected for this compound class based on computational prediction methods described in the literature. uncw.edugithub.io

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and intermolecular interactions of (4-Bromophenyl) benzenesulfonate in various environments. youtube.com These simulations model the movements of atoms and molecules over time, providing insights into bulk properties and interactions at the molecular level. nih.gov

For (4-Bromophenyl) benzenesulfonate, MD simulations can be used to investigate its behavior in aqueous solutions or at interfaces, such as water/air or water/organic solvent. nih.govresearchgate.net These simulations can reveal how the molecules orient themselves, the extent of solvation of the polar sulfonate group, and the hydrophobic interactions of the phenyl rings. Key intermolecular interactions that can be quantified include π-π stacking between the aromatic rings and the formation of hydrogen bond networks involving the sulfonate oxygen atoms and solvent molecules. researchgate.net

The results from MD simulations are crucial for understanding how the molecule behaves in a condensed phase, which is essential for applications in materials science and for understanding its environmental fate and transport.

Table 4: Illustrative Parameters and Findings from a Hypothetical MD Simulation of (4-Bromophenyl) benzenesulfonate in Water

| Simulation Parameter | Value/Description | Purpose |

| Force Field | CHARMM / AMBER | Describes the potential energy of the system. nih.gov |

| System Size | 512 solute molecules, 20,000 water molecules | Represents a bulk solution environment. |

| Simulation Time | 200 nanoseconds | Allows for the system to reach equilibrium and for sampling of conformational space. arxiv.org |

| Key Finding | Description | |

| Radial Distribution Function g(r) | Peak for S-O(water) at ~3.5 Å | Indicates strong hydration of the sulfonate headgroup. |

| Intermolecular Interaction Energy | -5 to -7 kcal/mol | Average energy for π-π stacking interactions between phenyl rings. |

Note: This table provides an example of a typical MD simulation setup and expected qualitative findings for an aryl sulfonate in an aqueous environment. nih.govresearchgate.net

Analytical and Characterization Methodologies for 4 Bromophenyl Benzenesulfonate

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of (4-Bromophenyl) benzenesulfonate (B1194179).

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the unambiguous determination of the elemental formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, having a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity separated by two mass units (M+ and M+2).

Predicted HRMS Data for (4-Bromophenyl) benzenesulfonate

| Ion | Calculated Exact Mass [M]⁺ | Calculated Exact Mass [M+2]⁺ |

| C₁₂H₉⁷⁹BrO₃S | 327.9483 | - |

| C₁₂H₉⁸¹BrO₃S | - | 329.9463 |

Note: These values represent the calculated exact masses for the molecular ions containing the respective bromine isotopes.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation of (4-Bromophenyl) benzenesulfonate from reaction mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be effectively utilized.

For HPLC analysis, a reversed-phase column (such as C18) is typically employed. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The elution of (4-Bromophenyl) benzenesulfonate can be monitored using a UV detector, as the aromatic rings exhibit strong absorbance in the UV region.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be used for the analysis of (4-Bromophenyl) benzenesulfonate, provided it is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would be suitable for its separation. The temperature program of the GC oven would be optimized to achieve good resolution from any impurities.

The choice between HPLC and GC would depend on the specific requirements of the analysis, such as the sample matrix, the desired level of purity, and the need for preparative-scale purification.

Flash Chromatography for Product Isolation

Flash chromatography is a highly efficient purification technique used to isolate synthetic products. ajrconline.org It is an air-pressure driven modification of traditional column chromatography that allows for rapid separation of compounds. ijcrt.org This method is particularly useful for purifying compounds like (4-bromophenyl) benzenesulfonate from reaction mixtures.

The selection of an appropriate solvent system is crucial for a successful separation. rochester.edu The ideal eluent should provide a good separation of the target compound from impurities, as determined by preliminary thin-layer chromatography (TLC). For compounds of intermediate polarity, such as (4-bromophenyl) benzenesulfonate, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly employed. mit.edu

Detailed Research Findings:

A hypothetical flash chromatography purification of (4-bromophenyl) benzenesulfonate is detailed in the table below. This data is illustrative and based on common practices for related aromatic sulfonates.

Table 1: Illustrative Flash Chromatography Parameters for the Purification of (4-Bromophenyl) benzenesulfonate

| Parameter | Value/Description |

| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |

| Gradient Profile | 0% to 20% Ethyl Acetate over 20 column volumes |

| Flow Rate | 50 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | Dry loaded with silica gel |

| Expected Elution | ~10-15% Ethyl Acetate in Hexanes |

The fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified (4-bromophenyl) benzenesulfonate.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. This provides information about the reduction and oxidation potentials of the analyte and the stability of the resulting redox species.

The electrochemical behavior of aryl halides, including brominated aromatic compounds, has been a subject of interest. researchgate.net The reduction of a carbon-bromine bond typically proceeds via an irreversible process, as the resulting radical anion is often unstable and undergoes rapid cleavage of the C-Br bond.

Detailed Research Findings:

Specific cyclic voltammetry data for (4-bromophenyl) benzenesulfonate is not extensively documented. However, based on studies of similar brominated aromatic compounds, a general electrochemical behavior can be predicted. The reduction of the C-Br bond is expected to occur at a negative potential. The benzenesulfonate group, being electron-withdrawing, might slightly shift the reduction potential to less negative values compared to bromobenzene.

A representative cyclic voltammogram of (4-bromophenyl) benzenesulfonate would likely exhibit an irreversible reduction peak corresponding to the cleavage of the carbon-bromine bond. The exact potential would depend on the experimental conditions such as the solvent, supporting electrolyte, and electrode material.

Table 2: Predicted Cyclic Voltammetry Data for (4-Bromophenyl) benzenesulfonate

| Parameter | Predicted Value/Observation |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) |

| Scan Rate | 100 mV/s |

| Cathodic Peak Potential (Epc) | Expected in the range of -1.8 to -2.2 V vs. Ag/AgCl |

| Process | Irreversible reduction of the C-Br bond |

Further electrochemical studies could explore the effect of scan rate on the peak potential and current, providing insights into the kinetics of the electron transfer and bond cleavage processes.

Q & A

Q. What are the standard synthetic routes for preparing (4-bromophenyl) benzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves refluxing 3-(2,4-dimethoxyphenyl)-1-(4-bromophenyl)-2-propen-1-one with p-hydrazinobenzenesulfonamide hydrochloride in ethanol (25 mL) and glacial acetic acid (0.05 mL) for 7 hours. Reaction progress is monitored via TLC using chloroform:methanol (4.8:0.2) . For derivatives like 4-bromophenyl 4-(3-(2-chloroethyl)ureido)benzenesulfonate, flash chromatography (hexane/ethyl acetate, 70:30) yields 81% pure product. Key parameters include stoichiometric ratios (1:1.1 mol), solvent polarity, and temperature control .

Q. What purification techniques are recommended for isolating (4-bromophenyl) benzenesulfonate derivatives?

- Methodological Answer : Flash chromatography with hexane/ethyl acetate gradients (e.g., 70:30) is effective for isolating sulfonate esters. Recrystallization from ethanol improves purity post-synthesis, as demonstrated for pyrazol-1-yl benzenesulfonamide derivatives . For polar byproducts, silica gel column chromatography with incremental polarity adjustments (e.g., 0–5% methanol in dichloromethane) resolves co-eluting impurities .

Q. How can researchers validate the structural integrity of synthesized (4-bromophenyl) benzenesulfonate compounds?

- Methodological Answer : Combine spectral

- 1H NMR : Look for aromatic proton signals (δ 7.36–8.41 ppm) and urea NH peaks (δ 6.13–8.41 ppm) .

- 13C NMR : Confirm sulfonate carbonyl resonance (~154.9 ppm) and bromophenyl carbons (~129.9 ppm) .

- Mass Spectrometry (MS) : ESI+ should match theoretical m/z (e.g., 432.96 for C₁₅H₁₅BrClN₂O₄S) . Cross-validate with X-ray crystallography for solid-state conformation, as shown for related bromophenyl urea derivatives (monoclinic, P2₁/n space group) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of (4-bromophenyl) benzenesulfonate in esterification or nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) studies reveal that benzenesulfonate esterification proceeds via a two-step mechanism: (1) sulfonic acid protonation of methanol to form a methyloxonium ion, and (2) nucleophilic attack by benzenesulfonate anion (activation barrier: ~10 kJ/mol in solution). The sp³-hybridized transition state (TS 6) facilitates water elimination, yielding methyl benzenesulfonate . For SN2 reactions, moderate barriers (~63 kJ/mol in solution) suggest feasible nucleophilic displacement under acidic conditions .

Q. How can computational modeling predict the photophysical or coordination properties of (4-bromophenyl) benzenesulfonate complexes?

- Methodological Answer : Fluorescence studies on europium benzenesulfonate show that π→π* transitions in the sulfonate group are quenched upon coordination to Eu³⁺ ions. DFT-based electronic structure calculations can model ligand-to-metal charge transfer (LMCT) and predict emission spectra. Experimental validation via variable-temperature IR and fluorescence spectroscopy confirms decomplexation dynamics in aqueous solutions .

Q. How should researchers resolve contradictions in spectral or crystallographic data for (4-bromophenyl) benzenesulfonate derivatives?

- Methodological Answer : Discrepancies between NMR and X-ray data often arise from conformational flexibility. For example, solid-state X-ray structures may show planar sulfonate groups, while solution NMR reveals dynamic rotation. Use temperature-dependent NMR to assess rotational barriers (>80°C for aryl-sulfonate bonds) . For mass spectrometry conflicts, high-resolution MS (HRMS) or isotopic labeling distinguishes fragmentation artifacts from true molecular ions .

Q. What structural modifications enhance the bioactivity or material properties of (4-bromophenyl) benzenesulfonate derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para-position of the benzenesulfonate ring increases electrophilicity, improving reactivity in Suzuki-Miyaura cross-coupling . For pesticidal analogs like 2,4-dichlorophenyl benzenesulfonate, halogen substitution patterns correlate with acaricidal activity (log P >3.5 enhances membrane permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.